molecular formula C13H10S B047823 3-Methyldibenzothiophene CAS No. 16587-52-3

3-Methyldibenzothiophene

Cat. No. B047823
CAS RN: 16587-52-3
M. Wt: 198.29 g/mol
InChI Key: URUCEYZTJIJMLX-UHFFFAOYSA-N
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Description

3-Methyldibenzothiophene is a chemical compound with the molecular formula C13H10S . It has an average mass of 198.283 Da and a monoisotopic mass of 198.050323 Da . It is also known by other names such as 3-Methyldibenzo[b,d]thiophene and Dibenzo[b,d]thiophene, 3-methyl- .


Molecular Structure Analysis

The molecular structure of 3-Methyldibenzothiophene consists of 13 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact structure can be viewed using specific chemical structure viewing software .


Chemical Reactions Analysis

A study has shown that 3-Methyldibenzothiophene is present in crude oils and source rocks from the Niger Delta Basin, Nigeria . The distribution patterns of Methyldibenzothiophenes (MDBTs) were generally observed in the order 4-MDBT > 2+3-MDBT > 1-MDBT in the crude oils and rock samples .

Safety And Hazards

3-Methyldibenzothiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

3-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCEYZTJIJMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168046
Record name 3-Methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyldibenzothiophene

CAS RN

16587-52-3
Record name 3-Methyldibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
VLS Freitas, MDMCR da Silva, JRB Gomes - Journal of Molecular Structure …, 2010 - Elsevier
The standard molar enthalpies of formation, at T=298.15K, of all possible single methylated derivatives of benzothiophene and dibenzothiophene were calculated by means of the G3(…
Number of citations: 16 www.sciencedirect.com
Z Wang, M Fingas - Environmental science & technology, 1995 - ACS Publications
… Plot of the relative ratios of 2-/3-methyldibenzothiophene to 4-methyldibenzothiophene versus the relative ratios of 1-methyldibenzothiophene to 4-methyldibenzothiophene for 25 …
Number of citations: 118 pubs.acs.org
S Saftic, PM Fedorak, JT Andersson - Environmental science & …, 1993 - ACS Publications
… For those cultures that contained the mixture of 1- and 3-methyldibenzothiophene, the RRT calculations were based on the latter compound which had the shorter retention time. …
Number of citations: 41 pubs.acs.org
AW Myers, WD Jones - Organometallics, 1996 - ACS Publications
… The unselective behavior seen in the monomethyl-substituted dibenzothiophenes (2-methyldibenzothiophene and 3-methyldibenzothiophene) is a reflection of the lack of steric …
Number of citations: 85 pubs.acs.org
AB Ogbesejana, OM Bello, OO Akintade… - Arabian Journal of …, 2021 - Springer
The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes and their geochemical significance in the crude oils and source rocks from Niger …
Number of citations: 6 link.springer.com
BC Bockrath, EG Illig, WD Wassell-Bridger - Energy & fuels, 1987 - ACS Publications
… 16587-46-5; dibenzothiophene, 132-65-0; 4-methyldibenzothiophene, 7372-88-5; 3-methyldibenzothiophene, 16587-52-3; 1-methyldibenzothiophene, 31317-07-4; 3-…
Number of citations: 13 pubs.acs.org
UC Ugochukwu, IM Head, DAC Manning - Biodegradation, 2014 - Springer
… The 2+3-methyldibenzothiophene/4-methyldibenzothiophene ratio indicates that samples where biodegradation occurred had ratios varying from 0.21 to 0.25 whereas the control …
Number of citations: 7 link.springer.com
D Domine, J Devillers, P Garrigues, H Budzinski… - Science of the total …, 1994 - Elsevier
… , benzo[g,h,i]perylene, 1-methylfluorene, 2-methylfluorene, 3-methylfluorene, 4-methylfluorene, 1-methyldibenzothiophene, 2-methyldibenzothiophene, 3-methyldibenzothiophene, and …
Number of citations: 30 www.sciencedirect.com
M Nishioka - Energy & Fuels, 1988 - ACS Publications
A rapid and simple method has been established for the isolation of condensed thiophenes (PASH) and other types of aromatic sulfur compounds (S-PAC) based on ligand-exchange …
Number of citations: 137 pubs.acs.org
TP Sura - 1992 - elibrary.ru
… unexpected results; a mixture of dibenzothiophene derivatives namely 1-carboethoxy-2-hydroxy-3-methyldibenzothiophene and 2-hydroxy-3-methyldibenzothiophene being formed. …
Number of citations: 0 elibrary.ru

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